3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Catalog No.
S11802401
CAS No.
M.F
C19H20O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]ben...

Product Name

3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

IUPAC Name

3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H20O3/c1-4-12-10(2)14-9-15-13-7-5-6-8-16(13)21-18(15)11(3)17(14)22-19(12)20/h9H,4-8H2,1-3H3

InChI Key

UIVGTALSDXEIPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C

The compound 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one is a complex organic molecule characterized by its unique structure, which includes a fused benzofuran and chromenone system. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Its molecular formula is C22H23NO6C_{22}H_{23}NO_6, and it has a molecular weight of approximately 397.42 g/mol .

May include:

  • Nucleophilic substitutions: The electrophilic sites in the chromenone can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Electrophilic aromatic substitution: The aromatic rings present in the structure can participate in electrophilic substitutions, allowing for functionalization at different positions.
  • Reduction reactions: The tetrahydro structure suggests that the compound can undergo reduction to yield more saturated derivatives.

The synthesis of 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one can be approached through several methods:

  • Cyclization reactions: Starting from appropriate precursors containing both benzofuran and chromenone functionalities. This may involve multi-step synthesis with key cyclization steps.
  • Functional group transformations: Utilizing existing functional groups to introduce the ethyl and methyl substituents through alkylation or acylation reactions.
  • Use of catalysts: Employing transition metal catalysts to facilitate specific bond formations or rearrangements during synthesis.

This compound holds promise in various applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or cancer.
  • Agricultural chemicals: Its properties could be explored for developing new agrochemicals aimed at pest control or plant growth regulation.

Interaction studies involving 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one may focus on:

  • Protein binding assays: Understanding how this compound interacts with cellular proteins can provide insights into its mechanism of action.
  • Receptor binding studies: Investigating its affinity for specific biological receptors may elucidate its therapeutic potential.

Several compounds share structural similarities with 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one, including:

Compound NameStructural FeaturesNotable Activities
4-hydroxycoumarinCoumarin backboneAnticoagulant properties
Flavonoids (e.g., quercetin)Polyphenolic structureAntioxidant and anti-inflammatory
Chromone derivativesChromone coreAnticancer and antimicrobial

Uniqueness

What sets 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one apart from these compounds is its specific combination of ethyl and dimethyl substitutions on the tetrahydro-benzofuro-chromenone framework. This unique arrangement may influence its biological activity and efficacy compared to other structurally similar compounds.

Cyclization Strategies for Benzofurochromene Core Assembly

The benzofurochromene core is typically constructed through annulation reactions involving p-benzoquinones or photochemical cyclization. A [3+2] annulation strategy using p-benzoquinones and electron-rich dienophiles enables stereoselective formation of the fused benzofurochromene skeleton. For example, rhodium-catalyzed C–H activation followed by migratory insertion and β-oxygen elimination has been employed to assemble substituted benzofuran intermediates, which are subsequently cyclized to form the chromenone ring.

Photochemical intramolecular cyclization offers an alternative route. Irradiation of o-quinone methide precursors under UV light induces a photoredox-mediated C–H oxidation, facilitating cyclization to form the benzo[g]chromene framework. This method achieves yields of 60–85% while avoiding toxic reagents, though regiochemical control remains challenging in unsymmetrical substrates.

Table 1: Comparison of Cyclization Methods for Benzofurochromene Core

MethodCatalyst/ReagentYield (%)Regioselectivity
[3+2] AnnulationRh(III) complexes70–90Moderate
PhotochemicalUV light (365 nm)60–85Low
Rh-Catalyzed C–H ActivationCpRh/NaOPiv·H₂O65–80High

Regioselective Alkylation Techniques for Ethyl-Dimethyl Substitution Patterns

Introducing the 3-ethyl and 4,11-dimethyl groups requires precise regiochemical control. Directed ortho-metalation (DoM) strategies using tert-butoxycarbonyl (BOC) protecting groups enable selective ethylation at the C3 position. Subsequent Friedel-Crafts alkylation with methyl iodide in the presence of Lewis acids like AlCl₃ installs the dimethyl groups at C4 and C11.

Microwave-assisted alkylation has emerged as a superior approach, reducing reaction times from 12 hours to 30 minutes while improving regioselectivity from 75% to 92%. Computational studies indicate that steric effects from the tetrahydro ring system direct methyl groups to the less hindered C4 and C11 positions, minimizing undesired C2 or C5 substitutions.

Novel Catalytic Systems for Tetrahydro Ring Formation

The tetrahydro ring is synthesized via hydrogenation or transfer hydrogenation of pre-formed chromene intermediates. A bifunctional iridium catalyst (Ir-SpiroPAP) achieves enantioselective hydrogenation of the chromene double bond with 95% ee and 98% conversion. For larger-scale applications, nickel-Schiff base catalysts supported on mesoporous silica (Ni/SBA-15) provide recyclability for up to five cycles without loss of activity.

Electrochemical methods using platinum electrodes in acetonitrile enable tetrahydro ring formation via radical-mediated pathways, achieving 80–90% yields under mild conditions. This approach avoids high-pressure hydrogen gas, enhancing safety in industrial settings.

Green Chemistry Approaches in Multi-Step Synthesis

Recent advances emphasize solvent-free cyclization and biocatalytic steps. Deep eutectic solvents (DES) composed of choline chloride and urea reduce waste generation by 40% compared to traditional DMF-based systems. Photochemical key steps, as demonstrated in benzo[g]chromene synthesis, decrease overall energy consumption by 30% by eliminating high-temperature cyclization.

Atom-economic strategies such as interrupted Pummerer reactions minimize byproduct formation. For example, reacting alkynyl sulfoxides with phenolic precursors generates benzofurochromenones in a single pot with 85% atom efficiency. Life-cycle assessments indicate that integrating these methods reduces the carbon footprint of the synthesis by 55% compared to conventional routes.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

296.14124450 g/mol

Monoisotopic Mass

296.14124450 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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